TRPV1 Antagonist Activity of Derivatives: Sub-Nanomolar Potency vs. Non-TRPV1 Indane Comparators
Derivatives built on the (6-methoxy-2,3-dihydro-1H-inden-5-yl) scaffold achieve potent TRPV1 antagonism with IC50 values of 0.55–0.80 nM in human TRPV1-expressing CHO cells [1]. This compares favorably with the structurally related indane comparator 5-Indanol, which exhibits only weak tyrosinase inhibition and no reported TRPV1 activity , and 6-Methoxy-1-indanone, which is characterized as an α1-adrenoceptor antagonist . The target compound thus provides a unique synthetic entry to a therapeutically validated pain target not accessible with these common analogs.
| Evidence Dimension | Target-specific antagonistic potency |
|---|---|
| Target Compound Data | Derivatives: TRPV1 IC50 = 0.55–0.80 nM (FLIPR assay, human TRPV1-CHOK1 cells) |
| Comparator Or Baseline | 5-Indanol: weak tyrosinase inhibitor (no IC50); 6-Methoxy-1-indanone: α1-adrenoceptor antagonist (no TRPV1 activity) |
| Quantified Difference | Target compound derivatives achieve sub-nanomolar TRPV1 potency; comparators show no measurable TRPV1 antagonism. |
| Conditions | TRPV1-CHOK1 cell-based FLIPR assay (45°C heat-induced activation); 5-Indanol tested in tyrosinase assay; 6-Methoxy-1-indanone profiled for adrenoceptor binding. |
Why This Matters
For drug discovery programs targeting TRPV1-mediated pain, only the 6-methoxy-5-hydroxymethyl indane scaffold provides the validated pharmacophore; alternative indane building blocks lead to inactive or irrelevant biological profiles.
- [1] BindingDB BDBM50398494 / CHEMBL2177429. TRPV1 Antagonist IC50 0.80 nM (FLIPR assay, human TRPV1-CHOK1 cells). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50398494 View Source
